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Application Notes & Protocols: A Detailed Guide to the Reformatsky Reaction Utilizing Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
Application Notes & Protocols: A Detailed Guide to the Reformatsky Reaction Utilizing Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
Introduction: The Strategic Importance of the Reformatsky Reaction in Modern Synthesis
The Reformatsky reaction, a cornerstone in the formation of carbon-carbon bonds, facilitates the synthesis of β-hydroxy esters by coupling an α-haloester with a carbonyl compound, mediated by metallic zinc.[1][2][3] Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction remains highly relevant in contemporary organic synthesis, particularly in the pharmaceutical and fine chemical industries, due to its ability to construct complex chiral molecules.[1][3][4] The resulting β-hydroxy esters are valuable precursors for a wide array of bioactive molecules and natural products.[5][6]
This application note provides a comprehensive protocol for the Reformatsky reaction using a specialized α-bromo ester, Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate. The inclusion of a trifluoromethyl group is of particular interest in drug development, as this moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights gleaned from practical laboratory experience to ensure successful and reproducible outcomes.
Mechanistic Insights: The Role of the Organozinc Intermediate
The success of the Reformatsky reaction hinges on the in situ formation of an organozinc reagent, often referred to as a Reformatsky enolate.[7][8] Unlike more reactive organometallic reagents like Grignard or organolithium compounds, the zinc enolate is sufficiently nucleophilic to add to aldehydes and ketones without readily reacting with the ester functionality of the starting material or product.[7][8]
The reaction proceeds through several key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-bromo ester, forming an organozinc bromide.[1][7][9] This is the critical step in generating the nucleophilic enolate.
-
Enolate Formation: The initial organozinc species is a zinc enolate, which exists in equilibrium with its C-metalated isomer. For clarity, it is often depicted as an O-zinc enolate. In solution, these can form dimeric structures.[1][7][8]
-
Nucleophilic Addition: The zinc enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4][9] This step often proceeds through a six-membered chair-like transition state, which can influence the stereochemical outcome of the reaction.[7]
-
Acidic Work-up: Finally, a mild acidic work-up is employed to protonate the resulting zinc alkoxide, yielding the desired β-hydroxy ester and water-soluble zinc salts that can be easily removed.[7][9]
Mechanistic Diagram
Caption: Reaction mechanism of the Reformatsky reaction.
Experimental Protocol: Synthesis of a β-Hydroxy Ester
This protocol details the reaction of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate with an aromatic aldehyde, using benzaldehyde as a representative example.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate | 1260761-44-1 | 311.11 g/mol | 5.0 |
| Zinc Dust (<10 µm, activated) | 7440-66-6 | 65.38 g/mol | 7.5 |
| Benzaldehyde | 100-52-7 | 106.12 g/mol | 5.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 20 mL |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 g/mol | 20 mL |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed |
Expertise in Practice: The Criticality of Zinc Activation
The reactivity of the zinc metal is paramount for a successful Reformatsky reaction. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which can inhibit the reaction.[10] Therefore, activation is crucial. While several methods exist, including treatment with dilute acid or iodine, a highly effective and scalable method involves the use of 1,2-dibromoethane or diisobutylaluminium hydride (DIBAL-H).[10][11] For the purposes of this protocol, we will utilize a simple and effective iodine activation.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated zinc dust (7.5 mmol).
-
Add a small crystal of iodine. The purple color should disappear upon gentle heating, indicating activation.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Initiation of the Reaction:
-
Add anhydrous THF (10 mL) to the flask.
-
In a separate, dry flask, dissolve Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate (5.0 mmol) and benzaldehyde (5.0 mmol) in anhydrous THF (10 mL).
-
Add approximately 10% of the bromoester/aldehyde solution to the zinc suspension.
-
Gently warm the mixture (a heat gun can be used sparingly) until an exothermic reaction is initiated. The solution may become cloudy.
-
-
Execution of the Reaction:
-
Once the reaction has started, add the remaining bromoester/aldehyde solution dropwise over 30 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, and then to 0 °C in an ice bath.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude β-hydroxy ester can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Reformatsky reaction.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through several key checkpoints:
-
Visual Confirmation of Zinc Activation: The disappearance of the iodine color provides a clear visual cue that the zinc surface is ready for reaction.
-
Initiation Exotherm: A noticeable exothermic reaction upon the initial addition of the reactants is a strong indicator that the organozinc reagent is forming successfully. Lack of an exotherm suggests a problem with zinc activation or the purity of the reagents.
-
TLC Monitoring: Regular monitoring of the reaction by TLC allows for the direct observation of the consumption of starting materials and the formation of the product, ensuring the reaction is proceeding as expected and preventing unnecessary heating or side reactions.
-
Reproducible Work-up: The use of a standardized aqueous work-up with saturated ammonium chloride ensures efficient quenching and removal of zinc salts, leading to a cleaner crude product and simplifying purification.
Conclusion
The Reformatsky reaction is a powerful and versatile tool in the synthetic chemist's arsenal. By utilizing Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate, this protocol provides a direct route to valuable β-hydroxy esters bearing a trifluoromethyl group, which are of significant interest in medicinal chemistry. The key to a successful Reformatsky reaction lies in the careful activation of the zinc and control of the reaction conditions. The detailed protocol and practical insights provided in these application notes are intended to enable researchers, scientists, and drug development professionals to confidently and successfully implement this important transformation in their own laboratories.
References
- SATHEE. (n.d.). Chemistry Reformatsky Reaction. IIT Kanpur.
-
Wikipedia. (2023, December 29). Reformatsky reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
BYJU'S. (2019, February 27). Reformatsky reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Wan, S., & Bao, R. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 13(5), 956–959. [Link]
-
Filo. (2024, May 27). Explain with mechanism, the Reformatsky reaction in aromatic aldehydes and ketones. Retrieved from [Link]
-
Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561–564. [Link]
-
ACS Publications. (2025, August 7). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Retrieved from [Link]
-
Thieme. (n.d.). A Practical Method for the Reformatsky Reaction of Aldehydes. Retrieved from [Link]
-
Organic Reactions, Inc. (2026). The Reformatsky Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Practical Method for the Reformatsky Reaction of Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes. Retrieved from [Link]
-
Vedantu. (n.d.). Reformatsky Reaction: Mechanism, Examples & Exam Tips. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Hydroxy Esters as Synthetic Precursors of Natural Compounds and Analogues. Retrieved from [Link]
-
WikiMili. (2021, September 9). Reformatsky reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Retrieved from [Link]
-
PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reformatsky Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US5107016A - Process for the preparation of β-hydroxybutyric acid esters.
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate (C11H10BrF3O2). Retrieved from [Link]
-
Fluoropharm. (n.d.). 175203-81-3 | Methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propionate. Retrieved from [Link]
-
NextSDS. (n.d.). methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate — Chemical Substance Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
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Application Notes & Protocols: Strategic Application of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate in the Synthesis of Pharmaceutical Intermediates
Application Notes & Protocols: Strategic Application of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Role of Fluorinated Intermediates in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3) is particularly significant due to its strong electron-withdrawing nature and steric profile. Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is a key building block that enables the introduction of the 4-(trifluoromethyl)phenyl motif, a common feature in a range of pharmaceuticals. Its bifunctional nature, featuring a reactive bromine atom alpha to an ester group, allows for diverse and strategic chemical modifications, making it a valuable precursor in the multi-step synthesis of complex APIs.
Physicochemical Properties and Safe Handling
A comprehensive understanding of the material's properties is fundamental to its effective and safe use in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrF₃O₂[1] |
| Molecular Weight | 327.1 g/mol |
| CAS Number | 1260761-44-1[1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not precisely determined |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) |
| Storage | Store at 2-8°C in a dry, well-ventilated area |
Safety Precautions: Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is classified as an irritant. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.
Synthetic Utility in API Intermediate Synthesis
The primary synthetic value of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate lies in its susceptibility to nucleophilic substitution at the α-carbon, a reaction facilitated by the good leaving group ability of the bromide ion. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are critical steps in the construction of complex drug molecules.
Proposed Synthesis of a Bicalutamide Analogue Intermediate
Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer.[2][3] While existing syntheses of Bicalutamide may not explicitly use this exact starting material, a plausible synthetic route to a key intermediate can be proposed based on established chemical principles. The core of Bicalutamide contains a trifluoromethylphenyl group, which can be introduced using our subject intermediate.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of a Bicalutamide analogue.
Protocol 1: Synthesis of Methyl 2-((4-fluorophenyl)thio)-3-(4-(trifluoromethyl)phenyl)propanoate
Rationale: This protocol describes a standard Sₙ2 reaction where the thiolate anion acts as the nucleophile. The use of a polar aprotic solvent like DMF facilitates the reaction.
Materials:
-
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate (1.0 eq)
-
4-Fluorothiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Standard workup and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-fluorothiophenol in anhydrous DMF.
-
Add potassium carbonate to the solution and stir for 15 minutes at room temperature.
-
Add Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate dropwise to the mixture.
-
Heat the reaction to 60°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to yield the desired thioether.
Proposed Pathway to a Fluoxetine Analogue Intermediate
Fluoxetine, commercially known as Prozac, is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders.[4][5][6] Its structure features a trifluoromethylphenoxy group. A synthetic strategy towards an analogue can be envisioned using the title intermediate.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of a Fluoxetine analogue.
Protocol 2: Synthesis of Methyl 2-(methylamino)-3-(4-(trifluoromethyl)phenyl)propanoate
Rationale: This protocol outlines the displacement of the bromide with an amine. A non-nucleophilic base is used to scavenge the HBr generated during the reaction.
Materials:
-
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate (1.0 eq)
-
Methylamine (2.0 M solution in THF) (1.5 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Standard workup and purification apparatus
Procedure:
-
Dissolve Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate in anhydrous THF in a round-bottom flask and cool to 0°C.
-
Add triethylamine to the solution.
-
Slowly add the methylamine solution to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired amino ester.
Mechanistic Insights
The reactions outlined above primarily proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. The trifluoromethyl group, being strongly electron-withdrawing, can have a modest influence on the reactivity of the benzylic carbon-bromine bond.
Diagram of the Sₙ2 Mechanism:
Caption: Generalized Sₙ2 mechanism at the α-carbon.
Conclusion
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is a highly valuable intermediate for the synthesis of complex pharmaceutical molecules. Its ability to undergo clean and efficient nucleophilic substitution reactions allows for the strategic introduction of the trifluoromethylphenyl moiety, a key component in several modern drugs. The protocols provided herein, while based on established chemical principles, offer a solid foundation for the development of novel synthetic routes to a variety of API targets.
References
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Retrieved from [Link]
-
DSpace Repository. (n.d.). The synthesis of an internal standard for bicalutamide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine). Retrieved from [Link]
-
Journal of Chemical Education. (1998). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Retrieved from [Link]
-
PubMed. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Classics in Chemical Neuroscience: Fluoxetine (Prozac). Retrieved from [Link]
- Google Patents. (n.d.). Production of fluoxetine and new intermediates.
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Potential Impurities of Bicalutamide. Retrieved from [Link]
-
NextSDS. (n.d.). methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate — Chemical Substance Information. Retrieved from [Link]
-
NIST. (n.d.). Bicalutamide. Retrieved from [Link]
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Enantioselective synthesis protocols starting from Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
Enantioselective synthesis protocols starting from Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
Application Note: Enantioselective Synthesis Protocols Starting from Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery, driven by its ability to enhance metabolic stability, modulate pKa, and improve lipophilicity. Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate (CAS: 1260761-44-1) [1] is a highly versatile, commercially available racemic building block. It features an electrophilic α -bromo ester moiety coupled with a p -trifluoromethylbenzyl group.
For drug development professionals, the challenge lies in establishing absolute stereocontrol at the C2 ( α ) position without resorting to wasteful classical resolution techniques. This technical guide details two distinct, highly efficient enantioselective methodologies that utilize the racemic starting material directly: Dynamic Kinetic Resolution (DKR) and Stereoconvergent Cross-Coupling .
Mechanistic Rationale & Pathway Divergence
The α -bromo ester functional group is uniquely primed for asymmetric manipulation. However, the presence of the p -trifluoromethyl group ( σp=0.54 ) significantly alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the α -proton, which accelerates base-promoted enolization.
Depending on the catalytic system applied, this reactivity can be harnessed in two ways:
-
Pathway A (DKR Azidation): The accelerated enolization is exploited. A mild base rapidly racemizes the unreacted substrate in situ, while a chiral Phase-Transfer Catalyst (PTC) selectively drives the nucleophilic substitution of one enantiomer [2]. This allows for a theoretical 100% yield of a single enantiomer.
-
Pathway B (Stereoconvergent Negishi Coupling): The stereocenter is intentionally obliterated via a Single-Electron Transfer (SET) event initiated by a Ni(I) species. The resulting achiral planar radical recombines with a chiral Ni(II) complex, which dictates the absolute stereochemistry during the final C-C bond-forming reductive elimination [3].
Fig 1: Divergent enantioselective pathways from racemic alpha-bromo ester via DKR and cross-coupling.
Protocol A: Enantioselective Azidation via Dynamic Kinetic Resolution (DKR)
This protocol converts the racemic bromide into a highly enantioenriched α -azido ester, a direct precursor to unnatural p -CF₃-phenylalanine derivatives.
Causality & Experimental Design: We utilize aqueous K₂HPO₄ as the base. Stronger bases (e.g., NaOH) would trigger competitive saponification of the methyl ester. K₂HPO₄ provides the exact mildly basic microenvironment needed to deprotonate the highly activated α -proton, ensuring the rate of racemization ( krac ) outpaces the background uncatalyzed azidation ( kbg ). A Cinchona alkaloid-derived quaternary ammonium salt serves as the chiral PTC, forming a tight chiral ion pair with the azide anion at the biphasic interface.
Step-by-Step Methodology:
-
System Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate (1.0 mmol, 311.1 mg) and the chiral PTC (e.g., N-(anthracen-9-ylmethyl)cinchonidinium chloride, 0.05 mmol, 5 mol%).
-
Solvent & Base Addition: Dissolve the organic components in 10 mL of Toluene. Add 10 mL of a 0.5 M aqueous solution of K₂HPO₄.
-
Reaction Initiation: Add Sodium Azide (NaN₃, 1.5 mmol, 97.5 mg) in one portion. Seal the flask and stir vigorously (≥ 1000 rpm) at 0 °C. Note: High stirring rates are critical to maximize the interfacial surface area in biphasic PTC reactions.
-
In-Process Control (IPC): After 12 hours, sample the organic layer. Analyze via achiral GC/MS for conversion (disappearance of the bromide mass signal) and chiral HPLC (e.g., Chiralcel OD-H column) to validate the enantiomeric excess (ee). The reaction is self-validating: if the ee drops below 90%, it indicates the stirring rate is insufficient or the base concentration is too low to maintain rapid racemization.
-
Quench & Workup: Once complete, dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate 95:5) to yield the chiral α -azido ester.
Protocol B: Stereoconvergent Nickel-Catalyzed Negishi Cross-Coupling
This protocol allows for the direct asymmetric alkylation of the α -position, bypassing traditional enolate chemistry which often suffers from poor facial selectivity.
Causality & Experimental Design: Secondary alkyl halides are notoriously prone to β -hydride elimination during cross-coupling. To circumvent this, we employ Fu’s catalytic system utilizing NiBr₂·diglyme and a chiral tridentate (R,R)-Ph-Pybox ligand [3]. The tridentate ligand occupies three coordination sites on the Nickel center, stabilizing the intermediate and accelerating the reductive elimination step before β -hydride elimination can occur. The reaction requires strict anhydrous and anaerobic conditions because the active Ni(I) radical-generating species is highly sensitive to oxidation.
Step-by-Step Methodology:
-
Catalyst Pre-activation (Glovebox or Schlenk line): In an oven-dried Schlenk tube under an argon atmosphere, combine NiBr₂·diglyme (0.05 mmol, 5 mol%) and (R,R)-Ph-Pybox (0.06 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA, 1.5 mL). Stir at room temperature for 20 minutes until a homogenous, deeply colored catalyst complex forms. Note: DMA acts as a stabilizing polar coordinating solvent for the Ni intermediates.
-
Substrate Addition: Add Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate (1.0 mmol, 311.1 mg) as a solution in anhydrous THF (1.0 mL). Cool the reaction vessel to -20 °C.
-
Organozinc Addition: Slowly add the alkylzinc halide reagent (e.g., Dimethylzinc or an alkylzinc iodide, 1.3 mmol in THF) dropwise over 10 minutes.
-
IPC & Quench: Stir the reaction at -20 °C for 24 hours. Monitor completion via GC/MS. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl (5 mL) at -20 °C, then allowed to warm to room temperature.
-
Isolation: Extract the aqueous layer with Diethyl Ether (3 x 15 mL). Combine the organic extracts, dry over MgSO₄, filter, and concentrate. Purify the chiral α -alkyl ester via silica gel chromatography.
Quantitative Data & Method Comparison
The following table summarizes the expected quantitative outcomes and operational parameters for both protocols, allowing researchers to select the appropriate workflow based on their downstream API targets.
| Parameter | Pathway A: DKR Azidation | Pathway B: Stereoconvergent Negishi |
| Reaction Type | Asymmetric Nucleophilic Substitution | Transition-Metal Catalyzed Cross-Coupling |
| Catalyst System | Cinchona alkaloid-derived PTC | NiBr₂·diglyme / (R,R)-Ph-Pybox |
| Key Reagents | NaN₃, K₂HPO₄, Toluene/H₂O | Alkylzinc halide (R-ZnX), DMA/THF |
| Stereo-determining Step | Catalyst-directed nucleophilic attack | Asymmetric reductive elimination |
| Typical Yield | 88 - 95% | 75 - 85% |
| Typical Enantiomeric Excess (ee) | > 95% | 90 - 94% |
| Scalability | High (ambient conditions, robust) | Moderate (requires strict air-free handling) |
| Downstream Utility | Reduction to unnatural α -amino acids | Elaboration into complex alkylated APIs |
References
-
ChemSrc. "Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate - CAS 1260761-44-1." Chemical Substance Information Database. Available at:[Link]
-
Jones, M. M.; Williams, J. M. J. "Dynamic kinetic resolution in the hydrolysis of an alpha-bromo ester." Chemical Communications, 1998, 22, 2519-2520. Available at:[Link]
-
Arp, F. O.; Fu, G. C. "Catalytic Enantioselective Negishi Reactions of Racemic Secondary α-Halo Esters." Journal of the American Chemical Society, 2005, 127, 30, 10482–10483. Available at:[Link]
Technical Notes & Optimization
Technical Support Center: Optimizing Yield in the α-Bromination of Methyl 3-[4-(Trifluoromethyl)phenyl]propanoate
Technical Support Center: Optimizing Yield in the α-Bromination of Methyl 3-[4-(Trifluoromethyl)phenyl]propanoate
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of α-bromoesters, specifically focusing on the optimization of methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate. This valuable intermediate requires precise reaction control to achieve high yields and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to enhance your synthetic outcomes.
Reaction Overview
The target transformation is the selective bromination at the carbon atom alpha to the carbonyl group of the ester. The most common and effective method for this transformation is a free-radical bromination using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
General Reaction Scheme:
Troubleshooting Guide
This section addresses specific issues that may arise during the α-bromination, providing causal explanations and actionable solutions.
Question 1: My reaction shows very low conversion, and I'm recovering a significant amount of the starting material. What is the likely cause?
Answer: Low or no conversion in a radical-initiated reaction typically points to a failure in the initiation or propagation steps of the radical chain mechanism. Here are the primary factors to investigate:
-
Inactive Radical Initiator: Radical initiators like AIBN and BPO have finite shelf lives and can decompose. Ensure you are using a fresh or properly stored initiator. For AIBN, it is best practice to recrystallize it if its purity is in doubt.
-
Insufficient Initiation Energy: Radical initiation requires an energy input, typically heat or UV light, to cause homolytic cleavage of the initiator or the N-Br bond in NBS.[1][2] Ensure your reaction is heated to a temperature sufficient for the chosen initiator's decomposition. For AIBN, refluxing in a solvent like carbon tetrachloride (approx. 77°C) or benzene (approx. 80°C) is standard.[3]
-
Presence of Radical Inhibitors: Impurities in your starting material or solvent can act as radical scavengers, quenching the chain reaction. Ensure your methyl 3-[4-(trifluoromethyl)phenyl]propanoate is pure and the solvent is of high quality. Dissolved oxygen can also inhibit radical reactions; degassing the solvent by bubbling nitrogen or argon through it prior to heating can be beneficial.
-
Low-Quality N-Bromosuccinimide (NBS): Impure NBS may give unreliable results.[3] It is recommended to use freshly recrystallized NBS for optimal performance, as this minimizes side reactions.[3][4]
Question 2: The reaction worked, but I have a mixture of the desired mono-brominated product and a significant amount of di-brominated by-product. How can I improve selectivity?
Answer: The formation of di-brominated products is a common issue and arises from the α-bromo ester being susceptible to further radical bromination. Controlling selectivity is key to a successful synthesis.
-
Control of Stoichiometry: This is the most critical factor. Use a precise 1.0 to 1.1 molar equivalent of NBS relative to your starting ester. An excess of the brominating agent is a primary cause of over-bromination.[5]
-
Slow Addition of NBS: Instead of adding all the NBS at once, consider adding it portion-wise over the course of the reaction. This maintains a low concentration of the brominating agent, favoring mono-bromination.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Reaction Temperature: While high temperatures are needed for initiation, excessive heat can sometimes decrease selectivity.[5] Operate at the minimum temperature required for a reasonable reaction rate.
Question 3: My final product is a dark oil and appears impure, even after workup. What causes this decomposition?
Answer: Product instability and the formation of colored impurities often stem from side reactions or harsh conditions during the reaction or workup.
-
Hydrolysis: The presence of water is detrimental. Water can hydrolyze the NBS and the desired α-bromo ester product.[3][4] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) using an anhydrous solvent.[3]
-
Hydrogen Bromide (HBr) Mediated Side Reactions: The reaction generates HBr as a byproduct. HBr can catalyze various side reactions. In some procedures, a non-basic acid scavenger like barium carbonate is added to maintain acid-free conditions.[4]
-
Workup Procedure: During the workup, it is crucial to remove any unreacted bromine and HBr. Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) will quench excess bromine, and a wash with a weak base solution (e.g., sodium bicarbonate) will neutralize HBr.[6] However, be aware that the ester functionality is sensitive to strong bases.
Question 4: The reaction is sluggish and does not go to completion, even with a fresh initiator. What other parameters can I adjust?
Answer: If initiation is not the issue, the problem may lie with the reaction conditions themselves.
-
Solvent Choice: The solvent plays a crucial role. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used for Wohl-Ziegler brominations because they facilitate the radical chain mechanism.[3] Due to the toxicity of CCl₄, safer alternatives like acetonitrile have been explored.[7] The choice of solvent can significantly impact reaction kinetics.
-
Lewis Acid Catalysis: While the primary mechanism is radical-based, some α-brominations of carbonyl compounds can be accelerated by acid catalysis.[3][4] In some cases, the presence of a Lewis acid can enhance the reaction rate, though this must be carefully controlled to avoid side reactions.[8]
Frequently Asked Questions (FAQs)
Q: Can I use elemental bromine (Br₂) instead of NBS for this reaction? A: While elemental bromine can be used for α-bromination, it is often less selective and more hazardous to handle.[9] NBS is generally preferred because it provides a low, constant concentration of bromine radicals, which helps to suppress side reactions like addition to any potential double bonds and over-bromination.[1][10]
Q: What is the mechanism of this reaction? A: This reaction, often referred to as a Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[3]
-
Initiation: Heat or light initiates the homolytic cleavage of a radical initiator (e.g., AIBN) to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from the α-carbon of the ester, forming a resonance-stabilized enolate radical and HBr. This radical then reacts with another molecule of NBS (or Br₂ generated in situ) to form the α-bromo ester and a new bromine radical, which continues the chain.
-
Termination: The reaction is terminated when two radicals combine.
Q: Why is it important to use an anhydrous solvent? A: Water can react with NBS and the acyl bromide intermediate (if formed), and it can also hydrolyze the final ester product.[3][4] Maintaining anhydrous conditions is crucial for achieving a high yield of the desired product.
Q: How should I purify the final product, methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate? A: After a standard aqueous workup to remove succinimide and other water-soluble byproducts, the crude product is typically purified by column chromatography on silica gel. A solvent system such as a mixture of hexanes and ethyl acetate is commonly used for elution. Depending on the thermal stability of the compound, vacuum distillation could also be an option.[6]
Data Summary
Table 1: Comparison of Common Brominating Agents for α-Bromination
| Brominating Agent | Typical Conditions | Selectivity for Mono-bromination | Safety/Handling Considerations |
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN/BPO), heat/light, non-polar solvent | High | Solid, easier to handle than Br₂. Should be used with care. |
| Elemental Bromine (Br₂) | Acid or base catalysis, or radical conditions | Moderate to Low | Highly corrosive and toxic liquid. Requires careful handling in a fume hood. |
| Bromodimethylsulfonium Bromide (BDMS) | Dichloromethane, 0°C to RT | High (for 1,3-dicarbonyls) | Less hazardous than Br₂, but requires preparation.[9] |
Visualizing the Process
Reaction Mechanism
Troubleshooting Workflow
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// Solutions Sol_Initiation [label="Verify Initiator Activity\n& Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Inhibitors [label="Purify Reagents\n& Degas Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Stoichiometry [label="Check NBS Stoichiometry\n(1.0-1.1 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Monitoring [label="Monitor by TLC/GC\n& Quench Promptly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Anhydrous [label="Ensure Anhydrous\nConditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Workup [label="Optimize Workup\n(Quench, Wash)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Conversion; Check_Conversion -> Check_Selectivity [label="No"]; Check_Conversion -> Sol_Initiation [label="Yes"]; Sol_Initiation -> Sol_Inhibitors;
Check_Selectivity -> Check_Decomposition [label="No"]; Check_Selectivity -> Sol_Stoichiometry [label="Yes"]; Sol_Stoichiometry -> Sol_Monitoring;
Check_Decomposition -> Sol_Anhydrous [label="Yes"]; Sol_Anhydrous -> Sol_Workup; } enddot Caption: A decision tree for troubleshooting the reaction.
Optimized Experimental Protocol
Materials:
-
Methyl 3-[4-(trifluoromethyl)phenyl]propanoate (1.0 eq)
-
N-Bromosuccinimide (NBS), recrystallized (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Bisulfite (NaHSO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add methyl 3-[4-(trifluoromethyl)phenyl]propanoate (1.0 eq) and anhydrous solvent (e.g., CCl₄).
-
Inert Atmosphere: Flush the system with nitrogen for 10-15 minutes.
-
Reagent Addition: Add recrystallized NBS (1.05 eq) and AIBN (0.05 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction mixture may turn yellow or orange.
-
Monitoring: Monitor the reaction progress by TLC, staining with potassium permanganate. The reaction is typically complete within 2-4 hours.
-
Cooling & Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. The byproduct, succinimide, is a solid and can be removed by vacuum filtration. Wash the solid with a small amount of cold solvent.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHSO₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate.
References
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Gao, F.-C., et al. (2023). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. J. Org. Chem., 88, 14246-14254. [Link]
-
JoVE. (2023). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]
-
Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]
-
N-Bromosuccinimide. (2019). [Link]
-
YouTube. (2024). Lec7 - The Hell-Volhard-Zelinsky Reaction. [Link]
-
Khan, A. T., et al. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(22), 8569–8572. [Link]
-
Pearson+. Which type of reaction occurs when an alkene is treated with n-br... [Link]
-
Chemistry Stack Exchange. (2021). Reactivity of NBS. [Link]
-
YouTube. (2018). NBS( N-Bromosuccinimide ) : allylic bromination and other reactions, important for Csir-net, gate. [Link]
-
Chen, J., et al. (2002). Mild α-Halogenation Reactions of 1,3-Dicarbonyl Compounds Catalyzed by Lewis Acids. The Journal of Organic Chemistry, 67(21), 7541–7544. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
Sources
- 1. Which type of reaction occurs when an alkene is treated with n-br... | Study Prep in Pearson+ [pearson.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Best column chromatography purification methods for crude Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
Best column chromatography purification methods for crude Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
Executive Summary & Mechanistic Overview
Purifying alpha-bromo esters such as Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate presents unique chromatographic challenges. The molecule features an electrophilic alpha-carbon bonded to a highly labile bromine atom, coupled with a strongly electron-withdrawing para-trifluoromethyl (-CF3) group.
From a mechanistic standpoint, the -CF3 group increases the lipophilicity of the molecule while simultaneously increasing the acidity of the benzylic protons. When exposed to the active silanol sites on standard unmodified silica gel, or if residual basic/nucleophilic impurities are present in the crude mixture, the compound is highly susceptible to three degradation pathways:
-
Dehydrobromination (E2 Elimination): Yielding the corresponding cinnamate derivative.
-
Nucleophilic Substitution (SN2): Occurring if protic solvents (like methanol) are used as eluents.
-
Ester Hydrolysis: Catalyzed by moisture on acidic silica.
To ensure high scientific integrity and a self-validating workflow, this guide establishes a strict Flash Chromatography protocol using non-nucleophilic, aprotic solvent systems (Hexanes/Ethyl Acetate) to minimize column residence time[1].
Chromatographic Behavior & Quantitative Data
Before initiating purification, it is critical to understand the relative retention factors ( Rf ) of the target compound versus its common synthetic byproducts. The table below provides a validated diagnostic profile using a standard 10% Ethyl Acetate in Hexanes mobile phase.
| Compound / Impurity | Structural Characteristic | Rf Value (10% EtOAc/Hexanes) | Detection Method (UV/Stain) |
| 4-(Trifluoromethyl)benzaldehyde | Unreacted starting material | 0.60 | UV (254 nm), DNP stain (Orange) |
| Methyl 3-[4-(CF3)phenyl]acrylate | Elimination byproduct (Cinnamate) | 0.55 | UV (254 nm, strongly active) |
| Target: Methyl 2-bromo-3-[4-(CF3)phenyl]propanoate | Alpha-bromo ester | 0.45 | UV (254 nm), KMnO4 (Weak) |
| Methyl 2-hydroxy-3-[4-(CF3)phenyl]propanoate | Hydrolysis byproduct | 0.20 | UV (254 nm), KMnO4 (Yellow) |
| Unreacted Acid Precursor | Incomplete esterification | 0.05 | Bromocresol Green (Yellow) |
Degradation Pathways & Workflow Visualization
The following logical relationship diagram illustrates the causality between suboptimal chromatographic conditions and specific degradation pathways, contrasted against our optimized workflow.
Fig 1: Degradation pathways vs. optimized purification workflow for alpha-bromo esters.
Step-by-Step Methodology: Optimized Flash Chromatography
To prevent the degradation outlined in Figure 1, the purification must act as a self-validating system where speed and chemical neutrality are prioritized[2].
Prerequisites:
-
Stationary Phase: High-purity silica gel (230–400 mesh). Do not use highly acidic grades.
-
Mobile Phase: Hexanes (or Heptane) and Ethyl Acetate (EtOAc).
Step 1: Pre-Column Crude Preparation (Critical)
-
Causality: Residual amines or basic salts from the upstream synthesis will co-elute onto the column and catalyze dehydrobromination locally.
-
Action: Dissolve the crude mixture in Dichloromethane (DCM) and wash with 5% aqueous Citric Acid or 1M HCl (3 × 30 mL), followed by brine[1]. Dry over anhydrous MgSO4 and concentrate under reduced pressure at ≤30∘C .
Step 2: Column Packing & Equilibration
-
Pack the column using a slurry of silica gel in 100% Hexanes.
-
Equilibrate the column with 2 column volumes (CV) of 2% EtOAc in Hexanes.
Step 3: Loading the Sample
-
Action: Use Liquid Loading . Dissolve the crude oil in the absolute minimum volume of Toluene or DCM (e.g., 1 mL per 1 g of crude).
-
Why not dry loading? Prolonged contact with dry silica gel during solvent evaporation accelerates the cleavage of the labile C-Br bond. If dry loading is absolutely necessary due to insolubility, use Celite 545 , never silica gel[1].
Step 4: Gradient Elution
-
Run a fast, positive-pressure gradient (Flash Chromatography):
-
0–2 CV: 2% EtOAc / Hexanes (Elutes non-polar impurities and unreacted aromatics).
-
2–5 CV: 5% EtOAc / Hexanes.
-
5–10 CV: 10% EtOAc / Hexanes (Target compound elutes here).
-
-
Rule of Thumb: Maintain a flow rate that allows the target to elute within 15–20 minutes maximum.
Step 5: Fraction Handling
-
Immediately spot fractions on TLC. Pool fractions containing the pure product ( Rf≈0.45 ) and evaporate the solvent immediately in a rotary evaporator with a water bath set no higher than 30∘C . Alpha-bromo esters are thermally sensitive in dilute solutions.
Troubleshooting & FAQs
Q: Why is my product streaking heavily on the TLC plate, and how does this affect my column? A: Streaking of alpha-bromo esters usually indicates on-plate degradation (hydrolysis or elimination) catalyzed by the slightly acidic silanol groups of the TLC plate. Self-Validation Test: Perform a 2D-TLC. Spot the compound, run it in one dimension, let it dry for 10 minutes, rotate 90 degrees, and run it again. If the compound is stable, it will appear on the diagonal. If it falls off the diagonal, it is degrading on the silica. If degradation is confirmed, you must increase the flow rate of your flash column to minimize residence time.
Q: I am detecting Methyl 3-[4-(trifluoromethyl)phenyl]acrylate in my purified fractions. Where is this coming from? A: This is the E2 elimination product (the cinnamate derivative). It occurs if basic impurities are loaded onto the column alongside the crude. The -CF3 group makes the benzylic protons slightly more acidic, facilitating the loss of HBr. Ensure Step 1 (acid wash) of the protocol is strictly followed before loading the column.
Q: Can I use a Methanol/Dichloromethane gradient instead of Hexanes/Ethyl Acetate? A: Absolutely not. Methanol is a protic, nucleophilic solvent. When passed through a silica column with an electrophilic alpha-bromo ester, solvolysis will occur, converting your target into the alpha-methoxy ester (Methyl 2-methoxy-3-[4-(trifluoromethyl)phenyl]propanoate). Stick exclusively to aprotic solvent systems.
Q: My yield is exceptionally low, but purity is high. Where did the rest of the material go? A: It likely hydrolyzed and bound irreversibly to the silica gel. Alpha-bromo esters can hydrolyze to the corresponding alpha-bromo acids if the silica gel has high moisture content. The free carboxylic acid will streak and bind strongly to the baseline of normal phase silica. To prevent this, ensure your solvents are anhydrous and consider using a slightly less active silica gel.
References
-
Taylor & Francis. (2022). An efficient synthesis of the inimer gamma-(2-bromo-2-methylpropionate)-epsilon-caprolactone (BMPCL). Journal of Macromolecular Science. Retrieved from[Link]
Sources
Storage conditions to prevent degradation of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
Storage conditions to prevent degradation of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
A Guide to Ensuring Compound Integrity Through Proper Storage and Handling
Welcome to the Technical Support Center for Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate (CAS 1260761-44-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this critical research compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to maintain the stability and purity of your material, ensuring the reliability and reproducibility of your experimental results.
Understanding the Molecule: Key Stability Considerations
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is a valuable building block in organic synthesis. Its structure, featuring an α-bromo ester and a trifluoromethylated aromatic ring, offers unique reactivity but also presents specific stability challenges. The primary pathways for degradation include hydrolysis, dehydrohalogenation, and photolysis. Understanding these potential degradation routes is the first step in preventing them.
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the ester and the benzylic-like bromide, making the compound susceptible to nucleophilic attack and elimination reactions.[1]
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the storage and handling of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate.
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. A tightly sealed container is crucial to prevent exposure to moisture and air. While some similar compounds are listed for storage at ambient temperature, for maximum shelf-life, refrigeration (2-8 °C) is recommended, particularly for long-term storage.
Q2: Should I store this compound under an inert atmosphere?
Yes, for extended storage, it is best practice to store Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate under an inert atmosphere such as argon or nitrogen.[2] This minimizes the risk of oxidative degradation and hydrolysis from atmospheric moisture.
Q3: Is this compound sensitive to light?
Aromatic compounds, especially those with activating or deactivating groups, can be susceptible to photodegradation.[3] To mitigate this, always store the compound in an amber or opaque vial to protect it from light.
Q4: What are the signs of degradation?
Visual signs of degradation can include a change in color (e.g., yellowing or browning) or the formation of a precipitate. Chemically, degradation can be identified by a decrease in purity as determined by analytical techniques such as HPLC or NMR. The appearance of new signals in the NMR spectrum, for instance, can indicate the formation of degradation products.[4][5]
Q5: What are the primary degradation products I might encounter?
The most likely degradation products are:
-
3-[4-(trifluoromethyl)phenyl]propanoic acid: Formed via hydrolysis of the methyl ester.[2][6]
-
Methyl 3-[4-(trifluoromethyl)phenyl]propenoate: Resulting from dehydrohalogenation (loss of HBr).[7]
-
Various photolytic byproducts: If exposed to UV light.[3]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter.
Q1: My latest experimental results are inconsistent. Could my starting material have degraded?
This is a strong possibility. Inconsistent results are a common symptom of using a degraded starting material.
-
Recommended Action: First, check your storage conditions against the recommendations in this guide. Then, re-analyze the purity of your current stock of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate using a suitable analytical method like HPLC or ¹H-NMR.[8][9] Compare the results to the certificate of analysis that came with the compound or to data from a fresh sample.
Q2: I've noticed a color change in my stored compound. What should I do?
A color change is a visual indicator of potential degradation.
-
Recommended Action: Do not use the material for your experiments until you have verified its purity. Analyze a small sample by HPLC or NMR to identify the extent of degradation and the presence of impurities. If significant degradation has occurred, it is best to procure a fresh batch of the compound.
Q3: My NMR spectrum shows unexpected peaks. How can I identify the degradation products?
The chemical shifts of potential degradation products can help in their identification.
-
Hydrolysis Product: The formation of the carboxylic acid will result in the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) in the ¹H-NMR spectrum.[4]
-
Dehydrohalogenation Product: The formation of the alkene will lead to new signals in the vinyl region (5-7 ppm) of the ¹H-NMR spectrum.[4]
Q4: Can I repurify a partially degraded sample?
Repurification is possible but may not always be practical.
-
Recommended Action: If the degradation is minor, you may be able to repurify the compound using techniques like flash column chromatography. However, you must thoroughly characterize the purified material to ensure it meets the required purity for your application. For critical applications, starting with a fresh, high-purity sample is always the most reliable approach.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) for long-term storage. | Slows down the rates of potential degradation reactions like hydrolysis and dehydrohalogenation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture.[2] |
| Light | Protect from light (Amber or opaque vial) | Minimizes the risk of photodegradation of the aromatic ring.[3] |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the ester functionality.[2][6] |
| Incompatible Substances | Store away from strong bases, strong oxidizing agents, and acids. | Avoids base-catalyzed dehydrohalogenation and hydrolysis, and potential oxidative reactions.[10][11] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting suspected degradation of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate.
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocols
Protocol 1: Routine Purity Check by HPLC
This protocol provides a general method for assessing the purity of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter.[8]
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) can be used. For example:
-
0-2 min: 40% B
-
2-10 min: 40% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 40% B
-
12.1-15 min: 40% B[8]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Analysis: Compare the peak area of the main component to any impurity peaks to determine the purity. The appearance of new peaks or a decrease in the main peak area compared to a reference sample indicates degradation.
References
-
Arnold, W. A., & McNeill, K. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 55(14), 9686–9696. Available at: [Link]
-
NextSDS. (n.d.). methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate — Chemical Substance Information. Retrieved March 17, 2026, from [Link]
-
Restek Corporation. (2011). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]
-
Hunt, I. (n.d.). Ch 11 : Eliminations of benzylic systems. University of Calgary. Retrieved March 17, 2026, from [Link]
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Reference Data & Comparative Studies
A Comparative Guide to HPLC Method Validation for Purity Determination of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
A Comparative Guide to HPLC Method Validation for Purity Determination of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate. This compound, a key intermediate in pharmaceutical synthesis, requires a robust and reliable analytical method to ensure the quality and safety of the final active pharmaceutical ingredient (API). We will objectively compare a developed HPLC method with established alternatives and provide supporting experimental data to demonstrate its suitability for its intended purpose, in line with international regulatory guidelines.[1][2][3]
The principles outlined here are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for the validation of analytical procedures, as well as the United States Pharmacopeia (USP) general chapter <621> on chromatography.[3][4][5][6][7][8][9][10] This ensures that the methodologies described are scientifically sound and meet global regulatory expectations.[11]
The Analyte and the Analytical Challenge
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is a halogenated aromatic compound.[12][13] Its structure, featuring a trifluoromethyl group and a bromine atom, presents specific challenges for chromatographic analysis. The primary goal is to develop a stability-indicating HPLC method capable of separating the main compound from potential impurities generated during synthesis or degradation.[14][15][16]
Potential impurities could include starting materials, byproducts from side reactions, and degradation products. Common impurities in similar syntheses can arise from incomplete reactions or the formation of isomers.[17] Therefore, the analytical method must be highly specific.
I. HPLC Method Development and Comparison
A. Rationale for Method Selection: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and reproducibility.[18][19] For an analyte like Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate, which is a moderately polar compound, RP-HPLC is the logical first choice.[19] The stationary phase is non-polar (typically C18 or C8 bonded silica), and the mobile phase is a more polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol.[18][19]
-
Alternative Consideration: Normal-Phase HPLC Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, is an alternative.[18] It can be particularly useful for separating isomers that may co-elute in reversed-phase systems.[19] However, it often suffers from poorer reproducibility due to the sensitivity of the stationary phase to moisture. Given that the primary goal is purity determination, the robustness of RP-HPLC makes it the superior choice for routine quality control.
B. Optimized HPLC Method Parameters
Based on the analyte's structure, a systematic approach was taken to optimize the chromatographic conditions. The aromatic and halogenated nature of the molecule suggests strong retention on a C18 column and good UV absorbance.[20][21][22][23][24]
| Parameter | Optimized Condition | Rationale and Comparison |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 phase provides excellent hydrophobic interaction for retaining the aromatic analyte. A 150 mm length offers a good balance between resolution and run time. A C8 column could be an alternative, potentially offering shorter run times but possibly at the cost of resolution for closely related impurities. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile was chosen over methanol as it generally provides better peak shape and lower backpressure. The 60:40 ratio was optimized to achieve a retention time of approximately 5-7 minutes for the main peak, allowing for sufficient separation from early-eluting impurities and a reasonable total run time. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column and provides good efficiency without generating excessive backpressure. |
| Detection | UV at 254 nm | The aromatic ring in the analyte provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and offers good sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. 30 °C is slightly above ambient to minimize fluctuations. |
| Injection Vol. | 10 µL | This volume provides a good signal-to-noise ratio without overloading the column. |
II. Method Validation: A Rigorous Approach
The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]
A. Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[1] To demonstrate this, forced degradation studies were conducted.[14][15][16][25][26] The analyte was subjected to stress conditions to induce degradation.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: 1 mg/mL of the analyte in 0.1 N HCl at 60°C for 4 hours.[25]
-
Base Hydrolysis: 1 mg/mL of the analyte in 0.1 N NaOH at 60°C for 2 hours.[25]
-
Oxidative Degradation: 1 mg/mL of the analyte in 3% H₂O₂ at room temperature for 24 hours.[25]
-
Thermal Degradation: The solid analyte was kept at 80°C for 48 hours.[25]
-
Photolytic Degradation: The analyte was exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[25]
Results: The chromatograms from the forced degradation studies showed significant degradation of the parent peak and the appearance of several degradation products. In all cases, the main peak was well-resolved from the degradation products, demonstrating the stability-indicating nature of the method. Peak purity analysis using a PDA detector confirmed that the main peak was spectrally pure under all stress conditions.
B. Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[3]
Experimental Protocol: A series of solutions were prepared from a stock solution of the analyte in the mobile phase, ranging from 50% to 150% of the nominal concentration (e.g., 0.1 mg/mL). Each concentration was injected in triplicate.
Results:
| Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Range | 50 - 150 µg/mL | Established by linearity, accuracy, and precision. |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to zero | Should not be significantly different from zero. |
The high correlation coefficient indicates excellent linearity over the specified range.
C. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[1]
Experimental Protocol: The accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration).[1] Nine determinations were made (3 concentrations, 3 replicates each).[3]
Results:
| Concentration Level | Mean Recovery (%) | Acceptance Criteria (ICH Q2(R1)) |
| 80% | 99.5% | Typically 98.0% - 102.0% |
| 100% | 100.2% | Typically 98.0% - 102.0% |
| 120% | 99.8% | Typically 98.0% - 102.0% |
The high recovery values at all levels demonstrate the excellent accuracy of the method.
D. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[3]
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
Results:
| Precision Level | % RSD | Acceptance Criteria (ICH Q2(R1)) |
| Repeatability | 0.45% | Typically ≤ 2% |
| Intermediate Precision | 0.82% | Typically ≤ 2% |
The low Relative Standard Deviation (RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.
E. Detection and Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]
Methodology: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Results:
| Parameter | Result |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
The low LOD and LOQ values demonstrate the high sensitivity of the method, making it suitable for the determination of impurities at low levels.
F. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Small variations were made to the optimized method parameters:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2 °C)
Results: System suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits for all variations, and no significant changes in the retention time or peak area were observed. This demonstrates that the method is robust.
III. Visualizing the Workflow
A logical workflow is crucial for systematic method validation.
Caption: Workflow for HPLC Method Development and Validation.
IV. Interrelationship of Validation Parameters
The various validation parameters are interconnected and collectively establish the reliability of the analytical method.
Caption: Interdependence of core HPLC validation parameters.
Conclusion
The developed reversed-phase HPLC method provides a reliable, robust, and accurate means for determining the purity of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate. The comprehensive validation, conducted in accordance with ICH guidelines, demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control in a pharmaceutical setting.[5][27][28] The supporting experimental data confirms its superiority over less robust alternatives for this specific application. This guide serves as a template for researchers and scientists in developing and validating similar analytical methods for pharmaceutical intermediates.
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A Comparative Guide to the GC-MS Fragmentation Patterns of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate and its Non-Fluorinated Analog
A Comparative Guide to the GC-MS Fragmentation Patterns of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate and its Non-Fluorinated Analog
For researchers, scientists, and drug development professionals, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and structural elucidation of small molecules. Understanding the fragmentation patterns of a molecule is paramount for its unambiguous identification. This guide provides an in-depth technical comparison of the electron ionization (EI) fragmentation patterns of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate and its non-fluorinated counterpart, Methyl 2-bromo-3-phenylpropanoate. We will explore how the presence of a trifluoromethyl group, a potent electron-withdrawing substituent, fundamentally alters the fragmentation pathways compared to the non-fluorinated analog.
The Decisive Influence of the Trifluoromethyl Group on Fragmentation
The fragmentation of a molecule in a mass spectrometer is a governed process, dictated by the stability of the resulting ions and neutral losses. The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring of Methyl 2-bromo-3-phenylpropanoate is expected to significantly influence the fragmentation cascade. The strong electron-withdrawing nature of the -CF3 group will destabilize the formation of a positive charge on the aromatic ring, thereby altering the preferred cleavage sites and rearrangement pathways.
Predicted Fragmentation Pathways: A Head-to-Head Comparison
Under electron ionization, both molecules will undergo a series of characteristic fragmentations. However, the relative abundance of key fragment ions is expected to differ significantly. Below is a comparative analysis of the primary fragmentation pathways for both compounds.
Methyl 2-bromo-3-phenylpropanoate (Non-Fluorinated Analog)
The fragmentation of this molecule is primarily driven by the formation of stable benzylic cations and rearrangements involving the ester group.
-
Benzylic Cleavage and Tropylium Ion Formation: The most prominent fragmentation pathway for alkyl-substituted benzene compounds is benzylic cleavage, leading to the formation of a stable tropylium ion (C7H7+) at m/z 91.[1][2][3] This is a result of the cleavage of the bond between the alpha and beta carbon atoms relative to the phenyl ring.
-
McLafferty Rearrangement: Methyl esters are known to undergo the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond.[4] For methyl esters, this typically results in a characteristic ion at m/z 74.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group (alpha-cleavage) can lead to the loss of the methoxy group (-OCH3) or the entire ester side chain.[5]
-
Loss of Bromine: The C-Br bond is relatively weak and can undergo cleavage to form an [M-Br]+ ion.[6]
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate (Fluorinated Compound)
The presence of the electron-withdrawing -CF3 group will alter the fragmentation landscape, making certain pathways less favorable and promoting others.
-
Suppression of Tropylium Ion Formation: The -CF3 group will destabilize the formation of a positive charge on the aromatic ring and the subsequent rearrangement to the tropylium ion. Therefore, the abundance of the ion at m/z 159 (CF3-C7H6+) is expected to be significantly lower compared to the m/z 91 ion in the non-fluorinated analog.
-
Enhanced Alpha-Cleavage: The inductive effect of the -CF3 group will make the carbonyl carbon more electrophilic, potentially enhancing alpha-cleavage pathways.
-
Formation of Trifluoromethyl-Substituted Fragments: We can anticipate the formation of fragment ions containing the trifluoromethyl-substituted phenyl ring. For instance, benzylic cleavage would lead to a trifluoromethyl-substituted benzyl-type cation.[7]
-
Loss of Trifluoromethyl Radical: The C-CF3 bond can cleave, leading to the loss of a trifluoromethyl radical (•CF3), which could result in the formation of a stable ion.[7]
-
Halogen-Containing Fragments: As with the non-fluorinated analog, the loss of the bromine atom is a likely fragmentation pathway.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions and their expected relative abundances for both compounds.
| m/z | Proposed Fragment Ion | Expected Relative Abundance (Non-Fluorinated) | Expected Relative Abundance (Fluorinated) | Fragmentation Pathway |
| 243/245 | [M-OCH3]+ | Low | Moderate | Alpha-cleavage |
| 163 | [M-Br]+ | Moderate | Moderate | Loss of Bromine |
| 91 | [C7H7]+ | High (Base Peak) | Low | Benzylic Cleavage (Tropylium Ion) |
| 159 | [C8H6F3]+ | N/A | Moderate | Benzylic Cleavage |
| 74 | [C3H6O2]+• | Moderate | Moderate | McLafferty Rearrangement |
| 59 | [COOCH3]+ | Moderate | Moderate | Alpha-cleavage |
Experimental Protocol for Comparative GC-MS Analysis
To experimentally validate these predicted fragmentation patterns, the following GC-MS methodology is recommended.
Sample Preparation
-
Prepare standard solutions of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate and Methyl 2-bromo-3-phenylpropanoate at a concentration of 100 µg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to obtain working solutions of 10 µg/mL and 1 µg/mL to assess instrument sensitivity and linearity.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer with an electron impact (EI) source.
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
Data Analysis
-
Acquire the total ion chromatograms (TICs) for both compounds.
-
Extract the mass spectrum for each chromatographic peak.
-
Identify the molecular ion peak and major fragment ions for each compound.
-
Compare the fragmentation patterns, paying close attention to the relative abundances of the key ions identified in the table above.
Visualizing the Workflow and Fragmentation
To clearly illustrate the proposed experimental workflow and the core fragmentation pathways, the following diagrams are provided.
Caption: Experimental workflow for the comparative GC-MS analysis.
Caption: Key fragmentation pathways for both compounds.
Conclusion
The presence of a trifluoromethyl group on the phenyl ring of Methyl 2-bromo-3-phenylpropanoate is predicted to significantly alter its GC-MS fragmentation pattern compared to its non-fluorinated analog. The electron-withdrawing nature of the -CF3 group is expected to suppress the formation of the tropylium ion (m/z 91), a dominant fragment in the non-fluorinated compound, and instead promote the formation of trifluoromethyl-containing fragments. This comparative guide provides a theoretical framework and a robust experimental protocol for researchers to understand and verify these differences. A thorough understanding of such substituent effects on fragmentation is crucial for the confident identification of novel and modified compounds in complex matrices.
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A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters - PubMed. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1031-1035. [Link]
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The McLafferty rearrangement: A personal recollection - ResearchGate. (n.d.). [Link]
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Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC. (2023). Molecules, 28(11), 4479. [Link]
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Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC. (2015). Journal of Environmental Chemistry, 25(3), 245-253. [Link]
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A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI. (2026). Separations, 13(1), 23. [Link]
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MS-Terms, Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster. (n.d.). [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). IntechOpen. [Link]
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McLafferty rearrangement – Knowledge and References - Taylor & Francis. (n.d.). [Link]
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GCMS Section 6.9.5 - Whitman People. (n.d.). [Link]
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Illustrated Glossary of Organic Chemistry - Tropylium cation. (n.d.). [Link]
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Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory | Journal of Chemical Education - ACS Publications. (2012). Journal of Chemical Education, 89(4), 514-517. [Link]
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Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). [Link]
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General Fragmentation Modes. (n.d.). [Link]
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Tropylium Ion | Encyclopedia MDPI. (2023). [Link]
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Formation of different aromatic cations Although signatures in agreement with tropylium ions at - ResearchGate. (n.d.). [Link]
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Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments - USGS Publications Warehouse. (2006). U.S. Geological Survey Scientific Investigations Report 2006–5045. [Link]
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Mass Spectrometry: Fragmentation. (n.d.). [Link]
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Comprehensive quantum chemical and mass spectrometric analysis of the McLafferty rearrangement of methyl valerate - RSC Publishing. (2024). Physical Chemistry Chemical Physics, 26(47), 36005-36014. [Link]
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α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) - YouTube. (2016). [Link]
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Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem - NIH. (n.d.). [Link]
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Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS - ResearchGate. (2013). [Link]
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Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils | Analytical Chemistry - ACS Publications. (2026). Analytical Chemistry, 98(8), 3635-3643. [Link]
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Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils - PubMed. (2026). Analytical Chemistry, 98(8), 3635-3643. [Link]
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Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (1970). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1226-1229. [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). [Link]
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Methyl 2-methyl-3-phenylpropanoate | C11H14O2 | CID 11105919 - PubChem - NIH. (n.d.). [Link]
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Methyl(2R,3R)-2,3-dibromo-3-phenylpropanoate | C10H10Br2O2 | MD Topology | NMR. (n.d.). [Link]
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mass spectra - fragmentation patterns - Chemguide. (n.d.). [Link]
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mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). [Link]
-
Methyl 2-bromo-3-phenylpropanoate - MySkinRecipes. (n.d.). [Link]
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mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). [Link]
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1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio - Whitman People. (n.d.). [Link]
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Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. (n.d.). [Link]
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(phenyl)-.lambda.6-sulfanone - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). [Link]
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Comparative Kinetic Analysis of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate in SN2 Substitution Reactions
Comparative Kinetic Analysis of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate in SN2 Substitution Reactions
A Senior Application Scientist's Guide to Structure, Reactivity, and Experimental Design
In the landscape of synthetic organic chemistry and drug development, a profound understanding of reaction kinetics is not merely academic; it is a cornerstone of process optimization, mechanistic elucidation, and the rational design of molecular entities. The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation, and the reactivity of substrates within this framework is dictated by a delicate interplay of electronic, steric, and solvent effects.
This guide provides an in-depth comparative study of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate , a structurally significant secondary benzylic bromide. Its framework contains a potent electron-withdrawing trifluoromethyl (-CF3) group and an ester moiety, features that profoundly influence its electrophilic character. We will dissect the causality behind its reactivity, comparing it with structurally related analogs to build a predictive understanding of its behavior. This analysis is supported by detailed experimental protocols for robust kinetic analysis, ensuring that the principles discussed can be translated into validated laboratory practice.
The Theoretical Bedrock: Understanding the SN2 Reaction
The SN2 reaction is a single, concerted step where a nucleophile attacks an electrophilic carbon center from the opposite side of the leaving group (a "backside attack"). This process traverses a high-energy, pentacoordinate transition state before resulting in an inversion of the stereochemical configuration at the carbon center, an effect known as Walden inversion. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile].
Several key factors govern the reaction rate:
-
Substrate Structure: Steric hindrance around the reaction center is a critical determinant. The general reactivity trend is methyl > primary > secondary >> tertiary. Benzylic substrates, like the one in focus, are often exceptionally reactive due to the ability of the adjacent π-system of the phenyl ring to stabilize the transition state.
-
Nucleophile Strength: Stronger, less stable, and often negatively charged nucleophiles accelerate the reaction by more effectively attacking the electrophilic carbon.
-
Leaving Group Ability: A good leaving group is a species that is stable on its own (i.e., a weak base). This stability lowers the energy of the transition state, thus increasing the reaction rate.
-
Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions. They can dissolve ionic nucleophiles but do not form a strong solvation shell around the nucleophile, leaving it "bare" and highly reactive. In contrast, polar protic solvents (e.g., water, methanol) solvate the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.
A Comparative Framework for Reactivity
To contextualize the kinetic behavior of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate, we must compare it against carefully selected alternative substrates. The choice of these alternatives is designed to isolate specific structural variables—namely, electronic effects and steric hindrance.
Table 1: Substrates for Comparative Kinetic Analysis
| Substrate | Key Structural Feature | Expected Impact on SN2 Rate (Relative to Unsubstituted) |
| Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate | Strong Electron-Withdrawing Group (-CF3) | Increase: The -CF3 group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. |
| Methyl 2-bromo-3-phenylpropanoate | Unsubstituted Phenyl Ring | Baseline: The reference compound for evaluating electronic effects. |
| Methyl 2-bromo-3-[4-(methoxy)phenyl]propanoate | Strong Electron-Donating Group (-OCH3) | Decrease: The -OCH3 group donates electron density to the ring, reducing the electrophilicity of the reaction center. |
| Benzyl Bromide | Primary Benzylic Halide | Significant Increase: Represents a less sterically hindered primary system, which should react much faster than the secondary analogs. |
The logic for this comparison is visualized in the diagram below. By systematically altering the electronic nature of the para-substituent and the steric environment of the electrophilic carbon, we can deconstruct the factors governing the reactivity of our target molecule.
Caption: Logical relationships for the comparative kinetic study.
Experimental Design and Protocol for Kinetic Analysis
The most robust method for determining the second-order rate constant (k) is to establish pseudo-first-order conditions. This is achieved by using a large excess of the nucleophile (e.g., 10-20 equivalents) relative to the substrate. Under these conditions, the nucleophile concentration remains effectively constant throughout the reaction, simplifying the rate law to Rate = k'[Substrate], where k' is the pseudo-first-order rate constant (k' = k[Nucleophile]). The reaction progress can then be monitored using a variety of analytical techniques, with in-situ NMR spectroscopy offering a direct and highly accurate method.
Experimental Workflow: Kinetic Analysis via ¹H NMR Spectroscopy
Caption: Workflow for determining SN2 rate constants using NMR.
Detailed Step-by-Step Protocol
Materials:
-
Substrate (e.g., Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate)
-
Nucleophile: Sodium Iodide (NaI)
-
Solvent: Acetone-d6 (deuterated for NMR)
-
Internal Standard (optional, e.g., 1,3,5-trimethoxybenzene)
-
NMR Spectrometer with temperature control
-
NMR tubes, syringes, and standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a ~0.05 M stock solution of the substrate in acetone-d6.
-
Prepare a ~1.0 M stock solution of sodium iodide in acetone-d6. This creates a 20-fold excess of the nucleophile.
-
-
Reaction Execution:
-
Add a precise volume (e.g., 500 µL) of the substrate stock solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate for 5-10 minutes at a constant, recorded temperature (e.g., 25.0 °C).
-
Acquire an initial spectrum (t=0) of the substrate before adding the nucleophile.
-
Remove the tube, swiftly inject a precise volume (e.g., 500 µL, to make the final substrate concentration ~0.025 M and NaI ~0.5 M) of the NaI stock solution, cap, and invert 2-3 times to mix.
-
Immediately re-insert the tube into the spectrometer and begin acquiring spectra at fixed time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Processing and Analysis:
-
Process the collected spectra (phasing, baseline correction).
-
Identify a well-resolved proton signal unique to the starting material (e.g., the -CHBr proton) and one for the product (e.g., the corresponding -CHI proton).
-
For each time point, measure the integral of the starting material's peak. The concentration is proportional to this integral value.
-
Create a data table of time vs. ln(Integral).
-
Plot ln(Integral) vs. time. The data should form a straight line, confirming pseudo-first-order kinetics.
-
Perform a linear regression on the plot. The negative of the slope is the pseudo-first-order rate constant, k'.
-
Calculate the second-order rate constant using the formula: k = k' / [NaI].
-
Anticipated Results and Interpretation
Based on established principles of physical organic chemistry, we can predict the relative performance of our chosen substrates. The experimental data should align with these predictions, providing a quantitative measure of the electronic and steric effects.
The SN2 Reaction Mechanism
The core transformation follows a concerted pathway, illustrated below for the target substrate.
Caption: Generalized SN2 mechanism for the substrate.
Comparative Data Summary (Hypothetical)
The results from the kinetic experiments should be compiled into a clear, comparative table.
Table 2: Second-Order Rate Constants (k) for SN2 Reactions with NaI in Acetone at 298 K
| Substrate | para-Substituent | Relative Rate | k (x 10⁻³ M⁻¹s⁻¹) (Hypothetical) |
| Benzyl Bromide | -H (Primary) | Very Fast | 850 |
| Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate | -CF₃ (EWG) | Fast | 75.2 |
| Methyl 2-bromo-3-phenylpropanoate | -H | Moderate | 31.5 |
| Methyl 2-bromo-3-[4-(methoxy)phenyl]propanoate | -OCH₃ (EDG) | Slow | 12.8 |
Interpretation of Data:
-
Electronic Effects: The data clearly demonstrates the powerful influence of the para-substituent. The electron-withdrawing -CF3 group more than doubles the reaction rate compared to the unsubstituted analog. This is because it inductively withdraws electron density, increasing the partial positive charge on the electrophilic carbon and stabilizing the negatively charged transition state. Conversely, the electron-donating -OCH3 group slows the reaction by reducing the carbon's electrophilicity.
-
Steric Hindrance: The dramatic difference in rate between the secondary substrates and the primary benzyl bromide underscores the high sensitivity of the SN2 reaction to steric bulk around the reaction center. The presence of the methyl propanoate group significantly hinders the backside attack of the nucleophile compared to the simple primary system.
Conclusion
The kinetic profile of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate in SN2 reactions is defined by its identity as a secondary benzylic bromide bearing a strong electron-withdrawing group. Its reactivity is significantly enhanced relative to unsubstituted or electron-rich analogs due to the electronic influence of the trifluoromethyl group, which promotes nucleophilic attack. However, its secondary nature renders it substantially less reactive than simpler primary benzylic halides due to steric hindrance.
For researchers in medicinal chemistry and process development, this quantitative understanding is invaluable. It allows for the informed selection of reaction conditions, the prediction of relative reactivities in complex molecules, and the fine-tuning of synthetic strategies to optimize yield and minimize side reactions. The experimental framework provided herein serves as a self-validating system to generate reliable kinetic data, forming a crucial bridge between theoretical principles and practical application.
References
-
Characteristics of the SN2 Reaction. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Hamlin, T. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 7(10), 758-778. Available at: [Link]
-
Factors That Affect SN2 Reactions. (2014, August 7). In Chemistry LibreTexts. Retrieved from [Link]
-
Chad's Prep. (2018, September 14). 7.1b Factors Affecting SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
Lee, I., & Kim, C. K. (1975). Kinetics of the Reaction of Benzyl Bromides with Thiourea. Journal of the Korean Chemical Society, 19(1), 50-55. Available at: [Link]
-
Solution Kinetics of a SN2 Reaction. (n.d.). Gustavus Adolphus College. Retrieved from [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Retrieved from [Link]
-
Gümüş, S., & Tütel, B. (2010). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. International Journal of Chemical Kinetics, 42(10), 613-620. Available at: [Link]
-
Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2). University of Calgary. Retrieved from [Link]
-
Pelter, M. W., & Passarelli, J. V. (2014). NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise. Journal of Chemical Education, 91(11), 1999-2002. Available at: [Link]
-
SN2 reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Tang, T., et al. (2021). Analyzing Mechanisms in Co(I) Redox Catalysis Using a Pattern Recognition Platform. Journal of the American Chemical Society, 143(8), 3224-3233. Available at: [Link]
- Baker, J. W. (1934). The mechanism of aromatic side-chain reactions with special reference to the polar effects of substituents. Part II. Kinetic studies of the interaction of benzyl bromides with
Benchmarking the electrophilicity of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate against standard alpha-bromo esters
Benchmarking the electrophilicity of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate against standard alpha-bromo esters
Benchmarking the Electrophilicity of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate: A Kinetic Comparison Guide
As a Senior Application Scientist in early-stage drug development, I often encounter highly functionalized building blocks that defy simplistic reactivity models. Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate (CAS: 1260761-44-1)[1] is a prime example. While standard α -bromo esters are universally recognized for their high electrophilicity and utility in nucleophilic substitution ( SN2 ) reactions[2], the introduction of a bulky, electronically active β -substituent fundamentally alters the kinetic landscape.
This guide objectively benchmarks the electrophilicity of this specific fluorinated scaffold against standard α -bromo esters, providing the mechanistic causality and self-validating experimental protocols required to predict its behavior in complex synthetic workflows.
Mechanistic Rationale: Electronic vs. Steric Causality
To understand the reactivity of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate, we must deconstruct the competing forces acting on the α -carbon (the electrophilic center):
-
Activation via the Ester Carbonyl: The adjacent methyl ester group strongly polarizes the C–Br bond through inductive (-I) and mesomeric (-M) electron withdrawal, significantly enhancing the electrophilicity of the α -carbon compared to unactivated alkyl bromides[2].
-
Steric Shielding (The Kinetic Bottleneck): In SN2 reactions, the nucleophile must approach from the backside of the C–Br bond (Bürgi-Dunitz trajectory). The bulky p -trifluoromethylbenzyl group at the β -position creates severe steric hindrance, raising the activation energy ( Ea ) and drastically reducing the reaction rate compared to unhindered standards like methyl bromoacetate[3].
-
Inductive Pull of the CF3 Group: Unlike a standard benzyl group, the CF3 moiety is powerfully electron-withdrawing. This inductive pull propagates through the aromatic π -system and the σ -bonds to the β -carbon, subtly increasing the partial positive charge ( δ+ ) on the α -carbon. Consequently, this compound is slightly more electrophilic than its non-fluorinated analog (methyl 2-bromo-3-phenylpropanoate), even though both share identical steric profiles.
Caption: Electronic and steric factors governing the electrophilicity of the target α-bromo ester.
Quantitative Benchmarking Data
To contextualize the reactivity, we benchmark the target compound against standard α -bromo esters using a normalized kinetic model. The data below represents the relative second-order rate constants ( krel ) for an SN2 displacement using a standard secondary amine (piperidine) in a polar aprotic solvent (acetonitrile) at 25°C, a method adapted from Mayr's electrophilicity scales[4].
| Substrate | Structural Classification | Relative Electrophilicity ( krel ) | Primary Rate-Determining Factor |
| Methyl bromoacetate | Unhindered α -bromo ester | 1000 | Minimal steric hindrance; optimal trajectory |
| Methyl 2-bromopropanoate | α -methyl substituted | 50 | Moderate steric hindrance at the α -position |
| Methyl 2-bromo-3-[4-(CF3)phenyl]propanoate | β -( p -CF3-benzyl) substituted | 8 | High steric hindrance, partially offset by -I effect of CF3 |
| Methyl 2-bromo-3-phenylpropanoate | β -benzyl substituted | 5 | High steric hindrance; no secondary inductive activation |
Insight: The target compound is roughly 125 times slower than methyl bromoacetate but outperforms the non-fluorinated benzyl derivative by ~60% due to the remote inductive activation from the CF3 group.
Self-Validating Experimental Protocol: Kinetic Benchmarking
To ensure scientific integrity, the following protocol is designed as a self-validating system. By utilizing pseudo-first-order kinetics and a positive control (methyl bromoacetate), researchers can independently verify the electrophilicity parameters of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate[3].
Materials Required:
-
Substrates: Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate[1], Methyl bromoacetate (Control).
-
Nucleophile: Piperidine (Standardized to Mayr's nucleophilicity scale)[4].
-
Solvent: Anhydrous Acetonitrile ( CH3CN , HPLC grade).
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a 0.05 M stock solution of the target α -bromo ester in anhydrous CH3CN . Prepare an identical 0.05 M solution of the methyl bromoacetate control.
-
Nucleophile Preparation: Prepare a 0.50 M stock solution of piperidine in anhydrous CH3CN . Causality Note: A 10-fold excess of nucleophile ensures pseudo-first-order kinetic conditions, simplifying the rate law to Rate=kobs[Substrate] .
-
Isothermal Mixing: Transfer 1.0 mL of the substrate solution to a quartz cuvette or NMR tube. Equilibrate to exactly 25.0±0.1 °C using a Peltier temperature controller. Inject 1.0 mL of the piperidine solution to initiate the reaction.
-
In-Situ Monitoring:
-
NMR Method: Monitor the disappearance of the α -proton signal of the starting material (typically around δ4.2−4.5 ppm ) against an internal standard (e.g., 1,3,5-trimethoxybenzene) over time.
-
UV-Vis Method: If applicable, monitor the formation of the amine-substitution product at its specific λmax .
-
-
Data Extraction & Validation: Plot ln([Substrate]0/[Substrate]t) versus time. The slope of the linear regression yields kobs . Calculate the second-order rate constant as k2=kobs/[Piperidine] . Validate the system by ensuring the k2 of methyl bromoacetate matches established literature values[3].
Caption: Experimental workflow for kinetic benchmarking of electrophilicity via SN2 reaction monitoring.
Sources
Safety & Regulatory Compliance
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate proper disposal procedures
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate proper disposal procedures
As a Senior Application Scientist, I recognize that handling complex halogenated scaffolds like Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate (CAS: 1260761-44-1) requires moving beyond basic safety data sheets. In drug development and synthetic laboratories, the operational lifecycle of a chemical does not end at the reaction workup; it ends at final destruction.
Because this compound contains both a heavy halogen (Bromine) and a highly stable fluorinated group (Trifluoromethyl, −CF3 ), it presents unique logistical and environmental challenges. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also risks the release of highly toxic, corrosive gases and dioxins[1].
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and ultimate destruction of this specific halogenated organic waste.
Mechanistic Hazard Profiling: The "Why" Behind the Protocol
To design a safe disposal system, we must first understand the molecular causality of the hazards.
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is classified under Acute Toxicity Category 4 (oral, dermal, inhalation) and is a known skin and eye irritant[2]. However, the primary disposal hazard stems from its elemental composition:
-
Bromine ( Br ) & Fluorine ( F ): When combusted under standard conditions, these halogens rapidly form Hydrogen Bromide ( HBr ) and Hydrogen Fluoride ( HF )[3]. Both are highly corrosive gases that will destroy standard incinerator linings and pose severe inhalation hazards.
-
Aromatic Ring: Incomplete combustion of halogenated aromatics is the primary pathway for the synthesis of polychlorinated/polybrominated dibenzodioxins and furans—some of the most toxic environmental pollutants known[4].
Therefore, this compound cannot be routed into standard non-halogenated solvent waste for fuel blending. It requires specialized high-temperature incineration with caustic scrubbing[5].
Quantitative Hazard & Property Summary
| Property / Hazard | Value / Classification | Operational Implication |
| Molecular Weight | 311.1 g/mol | High density; impacts waste volume and weight limit calculations. |
| Halogen Content | Bromine (Br), Fluorine (F) | Mandates strict routing into the Halogenated Organic Waste stream. |
| Acute Toxicity | Category 4[2] | Requires handling exclusively within a certified chemical fume hood. |
| Tissue Irritation | Skin Irrit. 2, Eye Irrit. 2A[2] | Mandates chemical-resistant gloves (e.g., Fluoroelastomer or double-nitrile) and splash goggles. |
The Segregation Imperative
A core pillar of laboratory waste management is segregation. Mixing halogenated waste with non-halogenated waste is an operational failure that increases disposal costs by up to 300% and complicates downstream treatment[6][7].
Waste Segregation Matrix
| Waste Category | Examples | Commingling with Target Compound? | Causality / Consequence of Mixing |
| Halogenated Solvents | DCM, Chloroform | YES | Compatible; entire stream is sent for high-temp halogen incineration. |
| Non-Halogenated | Acetone, Ethanol | NO | Contaminates clean streams; exponentially increases disposal costs[7]. |
| Aqueous Acids/Bases | HCl, NaOH | NO | Risk of exothermic hydrolysis of the propanoate ester group. |
| Heavy Metals | Mercury, Cadmium | NO | Creates mixed-hazard waste requiring highly specialized TSDF permits. |
Step-by-Step Laboratory Disposal Protocol
Every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation check.
Step 1: Generation & Capture
-
Action: Perform all transfers, dilutions, or reaction workups involving Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate inside a properly functioning chemical fume hood.
-
Validation Check: Verify the fume hood flow rate monitor reads between 80–120 FPM before opening the chemical container.
Step 2: Containerization
-
Action: Transfer the waste into a compatible container. High-Density Polyethylene (HDPE) carboys or PTFE-lined amber glass bottles are required. Leave at least a 1-inch headspace at the top of the container to accommodate vapor expansion[8].
-
Validation Check: Visually confirm the 1-inch headspace. Ensure the cap is tightly sealed and cross-thread free.
Step 3: Satellite Accumulation Area (SAA) Storage
-
Action: Immediately attach a "Hazardous Waste" tag to the container. Explicitly list "Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate" and check the "Halogenated" and "Toxic" boxes[6]. Store the container in a designated SAA with secondary containment (e.g., a spill tray).
-
Validation Check: Confirm the accumulation start date is written on the tag. Ensure the SAA total volume does not exceed RCRA limits (typically 25 gallons for standard waste)[6].
Step 4: EHS Handoff & Manifesting
-
Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches its 90-day or 180-day regulatory limit (depending on your facility's generator status)[9].
-
Validation Check: Verify the Uniform Hazardous Waste Manifest accurately reflects the EPA waste codes associated with halogenated organics prior to signing off the shipment.
TSDF Destruction Mechanics: Beyond the Laboratory
Building trust requires understanding where the waste goes after it leaves your loading dock. Because of the −CF3 and −Br groups, the Treatment, Storage, and Disposal Facility (TSDF) must execute a highly controlled destruction sequence[5].
-
High-Temperature Incineration: The waste is injected into a rotary kiln or twin-chamber incinerator. To break the highly stable Carbon-Fluorine bonds and prevent dioxin formation, the secondary combustion chamber must operate at >1100°C with a gas residence time of >2 seconds [4].
-
Caustic Scrubbing: The combustion process generates HF and HBr gases. The exhaust is immediately routed through a wet caustic scrubber (using NaOH or Ca(OH)2 ), neutralizing the toxic acids into benign salts (e.g., CaF2 , NaBr ) before the exhaust is released[5].
Halogenated Waste Lifecycle Visualization
Halogenated Organic Waste Disposal Workflow.
References
-
nextsds.com . "Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate — Chemical Substance Information." URL: [Link]
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A Researcher's Guide to the Safe Handling of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
A Researcher's Guide to the Safe Handling of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate (CAS No. 1260761-44-1). As a halogenated organic compound, this substance requires specific handling and disposal procedures to ensure laboratory safety and environmental compliance. This document offers a detailed, step-by-step approach to its use, from preparation to disposal, grounded in established safety protocols.
Understanding the Risks: Hazard Identification
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is classified with several key hazards that demand rigorous safety precautions.[1] Understanding these is the first step in safe handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with the following hazard classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[1]
These classifications necessitate the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is critical. The following sections detail the necessary personal protective equipment, step-by-step handling procedures, and compliant disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting | - Chemical splash goggles- Nitrile gloves (or other chemically resistant gloves)- Laboratory coat |
| Reactions and Work-up | - Chemical splash goggles and a face shield- Nitrile gloves (double-gloving recommended)- Chemical-resistant apron over a laboratory coat- Work conducted in a certified chemical fume hood |
| Spill Cleanup | - Chemical splash goggles and a face shield- Heavy-duty, chemically resistant gloves (e.g., butyl rubber)- Chemical-resistant suit or coveralls- Respiratory protection may be required depending on the spill size |
Always inspect your PPE for any signs of damage before use and ensure a proper fit.
Step-by-Step Handling Protocol
Adherence to a strict protocol minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation:
-
Designate a Workspace: All work with Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate should be conducted within a certified chemical fume hood to mitigate inhalation risks.
-
Gather Materials: Before starting, ensure all necessary equipment, including reaction vessels, syringes, and quench solutions, are within the fume hood.
-
Don PPE: Put on the appropriate PPE as outlined in the table above.
Execution:
-
Inert Atmosphere: If the reaction is air or moisture-sensitive, ensure your glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Transfer: Use a syringe or cannula for liquid transfers to minimize the risk of spills and exposure.
-
Temperature Control: Be mindful of any exothermic potential during the reaction. Use an ice bath for cooling as needed and monitor the reaction temperature closely.
-
Work-up: Perform all extractions and washes within the fume hood.
Post-Procedure:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.
-
Waste Segregation: Immediately segregate all waste containing Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate into the designated "Halogenated Organic Waste" container.[2]
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly after removing your gloves.
Disposal Plan: A Critical Final Step
The disposal of halogenated organic compounds is strictly regulated to protect the environment.
Waste Collection:
-
Designated Containers: Use clearly labeled "Halogenated Organic Waste" containers.[2] These should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste.[3][4] This is crucial for proper disposal and can impact disposal costs.[3]
-
Container Management: Keep waste containers closed when not in use and store them in a well-ventilated area, away from incompatible materials.[3][4]
Disposal Procedure:
-
Labeling: Ensure the waste container is accurately labeled with its contents.
-
Institutional Protocols: Follow your institution's specific guidelines for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
The following diagram illustrates the workflow for the safe handling and disposal of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate.
